molecular formula C11H7F3O2S B1288137 Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 550998-55-5

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1288137
CAS No.: 550998-55-5
M. Wt: 260.23 g/mol
InChI Key: WONOABLALBFIRZ-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity

Biochemical Analysis

Biochemical Properties

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate plays a crucial role in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation. For instance, the compound has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it can bind to specific protein pockets, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules. This can lead to the stabilization of enzyme-substrate complexes or the disruption of protein-protein interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site of enzymes and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes. Additionally, the compound can bind to serum proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).

    Esterification: The carboxylic acid group on the benzothiophene ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

    Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.

    Methyl 7-(trifluoromethyl)-1-benzothiophene-2-sulfonate: Contains a sulfonate group, offering different chemical properties.

    Methyl 7-(trifluoromethyl)-1-benzothiophene-2-phosphate: Phosphate group provides unique reactivity and biological activity.

Uniqueness: Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its ester functional group, which can be easily hydrolyzed to form the corresponding carboxylic acid. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOABLALBFIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594802
Record name Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-55-5
Record name Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 5.0 g (26.0 mmol) of 2-fluoro-3-trifluoromethylbenzaldehyde, 1.56 g (39.0 mmol) of sodium hydride (60% pure) and 3.0 g (28.6 mmol) of methyl mercaptoacetate, 5.4 g (79.7% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 5.0 g (26.0 mmol) of 2-fluoro-3-trifluoromethylbenzaldehyde, 1.56 g (39.0 mmol) of sodium hydride (60% pure) and 3.0 g (28.6 mmol) of methyl mercaptoacetate, 5.4 g (79.7% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1.10 g of 2-fluoro-3-(trifluoromethyl)benzaldehyde, 663 mg of methyl thioglycolate, 1.03 g of potassium carbonate and 15 ml of DMF was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 1.34 g of methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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